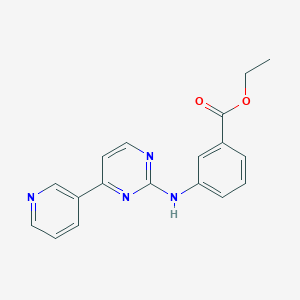
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is a pharmaceutical intermediate compound used in the preparation of nilotinib, a transactivation inhibitor targeting BCR-ABL, c-kit, and PDGF. This compound is significant in the treatment of various types of leukemia, including chronic myelogenous leukemia (CML) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves several steps. One common method includes the reaction of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol under a nitrogen atmosphere. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, sodium hydroxide solution is added, and the mixture is heated again to reflux temperature. Hydrochloric acid is then added, and the product is filtered, washed, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
科学研究应用
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves its role as an intermediate in the synthesis of nilotinib. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By targeting this protein, nilotinib effectively reduces the growth and spread of leukemia cells .
相似化合物的比较
Similar Compounds
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Another intermediate used in the synthesis of nilotinib.
Ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate: A closely related compound with similar applications.
Uniqueness
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is unique due to its specific structure, which makes it an essential intermediate in the synthesis of nilotinib. Its ability to target multiple pathways involved in leukemia makes it a valuable compound in medical research and pharmaceutical applications .
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
ethyl 3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate |
InChI |
InChI=1S/C18H16N4O2/c1-2-24-17(23)13-5-3-7-15(11-13)21-18-20-10-8-16(22-18)14-6-4-9-19-12-14/h3-12H,2H2,1H3,(H,20,21,22) |
InChI 键 |
MFCLKMZXERVGFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
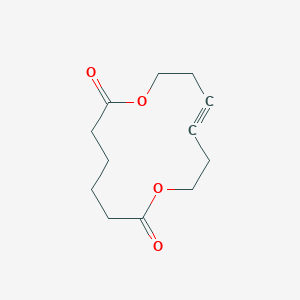
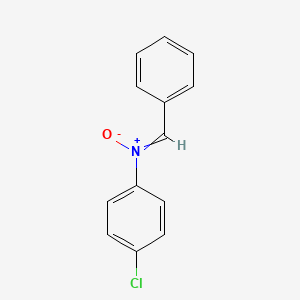
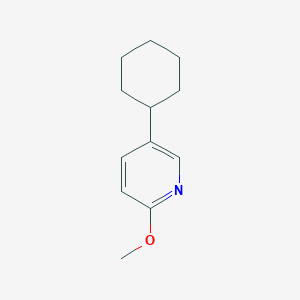
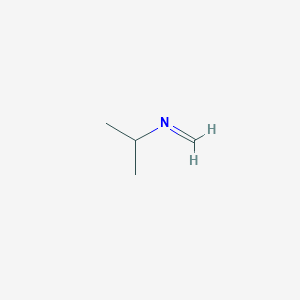
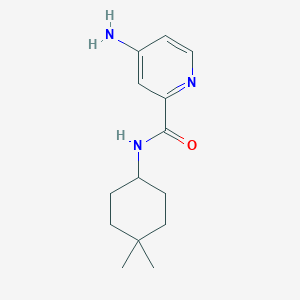
![[3-(3,4-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B8305013.png)

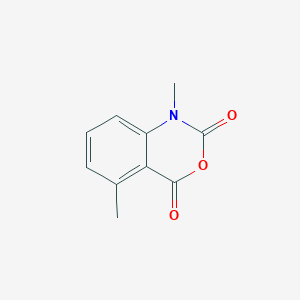
![3-[2-(2-Methylaminoethyl)phenoxy]propan-1-ol](/img/structure/B8305031.png)
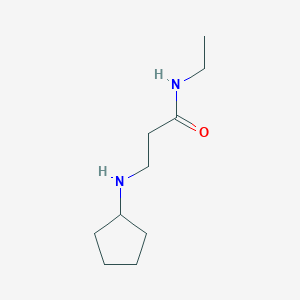
![[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)

![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)
